5-Amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-ol
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c12-11-9-6-2-1-4-8(9)5-3-7-10(11)13/h1-2,4,6,10-11,13H,3,5,7,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTRCHTMVMNPPSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C2=CC=CC=C2C1)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801008667 | |
| Record name | 5-Amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801008667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89140-85-2 | |
| Record name | 5-Amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801008667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
α Amination of 6,7,8,9 Tetrahydro 5h Benzoresearchgate.netannulen 5 One:
The introduction of the amino group at the C5 position is a critical step. Direct amination of the ketone can be challenging; therefore, an indirect approach is often favored. One common method is the electrophilic amination of the corresponding enolate.
Reaction Conditions: The ketone is first converted to its enolate using a suitable base, such as lithium diisopropylamide (LDA), in an aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperatures (-78 °C) to ensure kinetic control. The enolate is then quenched with an electrophilic aminating agent, such as di-tert-butyl azodicarboxylate. Subsequent hydrolysis and removal of the protecting group yield the α-amino ketone.
Yield Optimization: Key parameters to optimize include the choice of base, solvent, temperature, and the aminating agent. The reaction time and stoichiometry of the reagents are also crucial. Over-alkylation or side reactions can be minimized by careful control of the reaction conditions.
Scalability: For large-scale production, the use of cryogenic temperatures can be a significant cost factor. Investigating alternative, less temperature-sensitive bases and aminating agents is crucial. Flow chemistry presents a viable option for scaling up this process, as it allows for precise control over reaction parameters and improved safety.
Reduction of 5 Amino 6,7,8,9 Tetrahydro 5h Benzoresearchgate.netannulen 5 One:
Purification Strategies for 5-Amino-6,7,8,9-tetrahydro-5H-benzonih.govannulen-6-ol and its Intermediates
The purification of the final product and its synthetic intermediates is crucial to ensure high purity, which is often a requirement for subsequent applications.
Purification of Intermediates:
α-Amino Ketone: The primary purification method for the α-amino ketone intermediate is column chromatography on silica (B1680970) gel. The choice of eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) is critical to achieve good separation from unreacted starting material and byproducts. Crystallization can also be an effective purification technique if the compound is a solid.
Purification of the Final Product:
5-Amino-6,7,8,9-tetrahydro-5H-benzo researchgate.netannulen-6-ol: As an amino alcohol, the final product is polar and may be soluble in a range of solvents.
Column Chromatography: Similar to the intermediate, column chromatography is a common method for purification. Due to the polar nature of the amino alcohol, a more polar eluent system, potentially including methanol (B129727) in dichloromethane, may be required.
Crystallization/Recrystallization: If the product is a crystalline solid, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity on a large scale.
Acid-Base Extraction: The basic nature of the amino group allows for purification via acid-base extraction. The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution to protonate the amine, transferring it to the aqueous phase. The aqueous layer can then be basified and the purified product extracted back into an organic solvent. This method is particularly useful for removing non-basic impurities.
A summary of purification strategies is provided in the table below.
| Compound | Purification Method | Key Considerations |
|---|---|---|
| α-Amino Ketone Intermediate | Column Chromatography | Choice of stationary phase (e.g., silica gel) and eluent system to achieve optimal separation. |
| α-Amino Ketone Intermediate | Crystallization | Selection of an appropriate solvent system to induce crystallization and remove impurities. |
| 5-Amino-6,7,8,9-tetrahydro-5H-benzo researchgate.netannulen-6-ol | Column Chromatography | Use of polar eluent systems to effectively elute the polar amino alcohol. |
| 5-Amino-6,7,8,9-tetrahydro-5H-benzo researchgate.netannulen-6-ol | Recrystallization | Finding a suitable solvent or solvent mixture for efficient purification of the solid product. |
| 5-Amino-6,7,8,9-tetrahydro-5H-benzo researchgate.netannulen-6-ol | Acid-Base Extraction | Exploiting the basicity of the amino group for selective extraction and removal of non-basic impurities. |
Comparative Analysis of Synthetic Routes to 5-Amino-6,7,8,9-tetrahydro-5H-benzonih.govannulen-6-ol
Several synthetic routes can be envisioned for the preparation of 5-Amino-6,7,8,9-tetrahydro-5H-benzo researchgate.netannulen-6-ol. A comparative analysis of the most plausible routes is essential for selecting the most efficient and practical approach.
Route 1: α-Amination of a Ketone followed by Reduction
This is the route detailed in the previous sections.
Advantages: This is a convergent and well-established strategy for the synthesis of vicinal amino alcohols. The stereochemistry of the final product can often be controlled by the choice of reducing agent.
Disadvantages: The α-amination step can be low-yielding if not properly optimized. The use of strong bases and cryogenic temperatures can be a drawback for large-scale synthesis.
Route 2: Epoxide Ring-Opening
This route would involve the conversion of 6,7,8,9-tetrahydro-5H-benzo researchgate.netannulen-5-one to an intermediate alkene, followed by epoxidation and subsequent ring-opening with an amine.
Advantages: The ring-opening of epoxides with amines is a robust and high-yielding reaction. It can offer good regioselectivity and stereoselectivity.
Disadvantages: This route is longer, involving the additional steps of olefination and epoxidation. The synthesis of the intermediate alkene and its subsequent epoxidation may present challenges in terms of yield and selectivity.
Route 3: Reductive Amination of a Hydroxy Ketone
This approach would involve the initial α-hydroxylation of the starting ketone to form 5-hydroxy-6,7,8,9-tetrahydro-5H-benzo researchgate.netannulen-6-one, followed by reductive amination.
Advantages: Reductive amination is a powerful one-pot method for the synthesis of amines.
Disadvantages: The initial α-hydroxylation of the ketone can be difficult to control and may lead to over-oxidation or side products. The subsequent reductive amination of the hydroxy ketone may also present challenges in terms of chemoselectivity, with potential for reduction of both the imine and the existing hydroxyl group.
A comparative summary of these synthetic routes is presented in the table below.
| Synthetic Route | Number of Steps (from ketone) | Key Advantages | Key Disadvantages | Potential Yield | Scalability |
|---|---|---|---|---|---|
| Route 1: α-Amination and Reduction | 2-3 | Convergent, stereocontrol in reduction step. | Can require harsh conditions (strong base, low temp). | Moderate to Good | Moderate |
| Route 2: Epoxide Ring-Opening | 3-4 | High-yielding ring-opening step, good stereocontrol. | Longer route, potential issues with olefination and epoxidation. | Moderate | Moderate |
| Route 3: Reductive Amination of Hydroxy Ketone | 2 | Potentially shorter route. | Challenges in selective α-hydroxylation and chemoselective reductive amination. | Low to Moderate | Low |
Derivatization and Chemical Transformations of 5 Amino 6,7,8,9 Tetrahydro 5h Benzo 1 Annulen 6 Ol
Functional Group Interconversions on 5-Amino-6,7,8,9-tetrahydro-5H-benzomdpi.comannulen-6-ol
The structure of 5-Amino-6,7,8,9-tetrahydro-5H-benzo cymitquimica.comannulen-6-ol features three primary sites for chemical modification: the primary amine, the secondary alcohol, and the aromatic ring.
Reactions at the Amine Functionality
The primary amine group is a versatile nucleophile and base, making it amenable to a wide range of chemical transformations. Standard reactions for primary amines would be expected to proceed, including:
Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base to form the corresponding amides.
Alkylation: Nucleophilic substitution with alkyl halides to yield secondary and tertiary amines. Reductive amination with aldehydes or ketones would provide a more controlled route to mono-alkylated products.
Sulfonylation: Treatment with sulfonyl chlorides (e.g., tosyl chloride) to form sulfonamides.
Diazotization: Reaction with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) would convert the primary amine into a diazonium salt. This intermediate could then undergo various substitution reactions (Sandmeyer, Schiemann, etc.) to introduce a range of functional groups (e.g., -OH, -CN, -X).
Reactions at the Hydroxyl Functionality
The secondary hydroxyl group can act as a nucleophile or be converted into a good leaving group. Expected transformations include:
Esterification: Reaction with carboxylic acids (Fischer esterification), acyl chlorides, or anhydrides to form esters.
Etherification: Williamson ether synthesis, involving deprotonation with a strong base followed by reaction with an alkyl halide, would yield ethers.
Oxidation: Treatment with mild oxidizing agents (e.g., PCC, Swern oxidation) would likely convert the secondary alcohol to the corresponding ketone, 5-Amino-6,7,8,9-tetrahydro-5H-benzo cymitquimica.comannulen-6-one . Stronger oxidizing agents might affect other parts of the molecule.
Conversion to a Leaving Group: The hydroxyl group can be converted to a better leaving group, such as a tosylate or mesylate, by reacting it with the corresponding sulfonyl chloride. This would facilitate subsequent nucleophilic substitution reactions.
Modifications of the Benzannulene Ring System
The fused benzene (B151609) ring is susceptible to electrophilic aromatic substitution. The directing effects of the existing alkyl framework and the amino/hydroxyl-bearing substituent would influence the regioselectivity of these reactions. Potential modifications include:
Halogenation: Introduction of bromine or chlorine using reagents like Br₂/FeBr₃ or Cl₂/AlCl₃.
Nitration: Introduction of a nitro group using a mixture of nitric acid and sulfuric acid.
Friedel-Crafts Acylation/Alkylation: Introduction of acyl or alkyl groups, although the presence of the amine functionality can complicate these reactions by coordinating to the Lewis acid catalyst. Protection of the amine group would likely be necessary.
Synthesis of Analogs and Congeners of 5-Amino-6,7,8,9-tetrahydro-5H-benzomdpi.comannulen-6-ol
The synthesis of analogs would likely start from a common precursor, such as 6,7,8,9-Tetrahydro-5H-benzo cymitquimica.comannulen-5-one . cymitquimica.combldpharm.com This ketone could be subjected to various reactions to introduce diversity. For example, α-functionalization followed by reduction and amination could yield a variety of substituted analogs. Modifications on the aromatic ring of the starting ketone before the introduction of the amino and hydroxyl groups would be another common strategy. Research on related heterocyclic systems, such as tetrahydroquinolines and indolobenzazepines, often involves multi-step synthetic sequences that could be adapted to produce analogs of the title compound. mdpi.com
Application of 5-Amino-6,7,8,9-tetrahydro-5H-benzomdpi.comannulen-6-ol as a Chiral Building Block
The title compound possesses two adjacent chiral centers at positions 5 and 6. If synthesized or resolved into a single stereoisomer, it could serve as a valuable chiral building block. The syn and anti diastereomers would present their functional groups in different spatial orientations, making them useful for the synthesis of stereochemically complex target molecules. Chiral amino alcohols are important scaffolds in medicinal chemistry and are used as ligands in asymmetric catalysis. For instance, chiral 8-amino-5,6,7,8-tetrahydroquinoline derivatives are used as ligands in metal-catalyzed asymmetric transfer hydrogenation. mdpi.com By analogy, enantiomerically pure 5-Amino-6,7,8,9-tetrahydro-5H-benzo cymitquimica.comannulen-6-ol could potentially be used in similar applications, although no such studies have been reported.
Structural Characterization and Stereochemical Analysis of 5 Amino 6,7,8,9 Tetrahydro 5h Benzo 1 Annulen 6 Ol
Spectroscopic Analysis of 5-Amino-6,7,8,9-tetrahydro-5H-benzobldpharm.comannulen-6-ol
Spectroscopic methods are fundamental in elucidating the molecular structure of 5-Amino-6,7,8,9-tetrahydro-5H-benzo bldpharm.comannulen-6-ol. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information regarding the compound's connectivity, molecular weight, and functional groups.
NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. Both ¹H and ¹³C NMR are employed to characterize the structure of 5-Amino-6,7,8,9-tetrahydro-5H-benzo bldpharm.comannulen-6-ol.
¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of each hydrogen atom. The aromatic protons of the benzo bldpharm.comannulene core are expected to appear in the downfield region (δ 7.0-7.5 ppm). The protons on the seven-membered ring would exhibit complex splitting patterns in the aliphatic region (δ 1.5-4.0 ppm). The chemical shifts of the protons at the stereogenic centers (H-C5 and H-C6) are particularly important for distinguishing between the cis and trans diastereomers. The coupling constant (³J) between these two protons is expected to be larger for the trans isomer (typically 8-12 Hz) compared to the cis isomer (typically 2-6 Hz) due to the dihedral angle dependence of vicinal coupling.
¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon environments. The aromatic carbons would resonate in the range of δ 120-145 ppm. The carbons of the cycloheptane (B1346806) ring, including the two stereogenic centers bearing the amino and hydroxyl groups, would appear in the upfield region. The specific chemical shifts of C5 and C6 can also provide insights into the relative stereochemistry.
Hypothetical ¹H and ¹³C NMR Data for a Diastereomer of 5-Amino-6,7,8,9-tetrahydro-5H-benzo bldpharm.comannulen-6-ol:
| ¹H NMR | ¹³C NMR | ||
| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Chemical Shift (δ, ppm) |
| 7.10-7.35 | m | 4H, Ar-H | 142.1 |
| 4.15 | d | 1H, H-C5 | 138.5 |
| 3.80 | m | 1H, H-C6 | 129.8 |
| 2.80-3.10 | m | 2H, H-C9 | 126.5 |
| 1.80-2.20 | m | 4H, H-C7, H-C8 | 75.3 |
| 1.60 | br s | 3H, NH₂, OH | 60.2 |
| 35.4 | |||
| 30.1 | |||
| 28.7 |
Note: This data is illustrative and may vary depending on the specific isomer and experimental conditions.
Mass spectrometry is utilized to determine the molecular weight and elemental composition of the compound. For 5-Amino-6,7,8,9-tetrahydro-5H-benzo bldpharm.comannulen-6-ol (C₁₁H₁₅NO), the expected exact mass can be calculated and confirmed by high-resolution mass spectrometry (HRMS). The fragmentation pattern observed in the mass spectrum can also provide structural information. Common fragmentation pathways may include the loss of water (H₂O) from the hydroxyl group, the loss of ammonia (B1221849) (NH₃) from the amino group, and cleavage of the seven-membered ring.
Expected Mass Spectrometry Data:
| Technique | Parameter | Expected Value |
| Electrospray Ionization (ESI-MS) | [M+H]⁺ | m/z 178.1232 |
| High-Resolution Mass Spectrometry (HRMS) | Calculated Exact Mass for C₁₁H₁₅NO | 177.1154 |
IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of 5-Amino-6,7,8,9-tetrahydro-5H-benzo bldpharm.comannulen-6-ol is expected to show characteristic absorption bands for the O-H and N-H stretching vibrations, C-H stretching of the aromatic and aliphatic parts, and C=C stretching of the aromatic ring.
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The benzene (B151609) ring acts as a chromophore, and its absorption is influenced by the attached saturated ring and substituents.
Expected Spectroscopic Data:
| Spectroscopy | Wavenumber (cm⁻¹) | Assignment |
| IR | 3400-3200 (broad) | O-H and N-H stretching |
| 3100-3000 | Aromatic C-H stretching | |
| 2950-2850 | Aliphatic C-H stretching | |
| 1600, 1480 | Aromatic C=C stretching | |
| UV-Vis | λmax (nm) | Transition |
| ~270 | π → π* transition of the benzene ring |
X-ray Crystallography for Absolute Stereochemistry Determination
X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry. By obtaining a suitable single crystal of one of the enantiomers of 5-Amino-6,7,8,9-tetrahydro-5H-benzo bldpharm.comannulen-6-ol, it is possible to elucidate the precise spatial arrangement of all atoms. This technique would unambiguously establish the relative stereochemistry (cis or trans) of the amino and hydroxyl groups and, through the use of anomalous dispersion, the absolute configuration (R or S) at each stereocenter. The resulting crystal structure would also provide detailed information on bond lengths, bond angles, and the conformation of the seven-membered ring in the solid state.
Chiral Chromatography for Enantiomeric Purity Assessment
Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase, is essential for separating the enantiomers of 5-Amino-6,7,8,9-tetrahydro-5H-benzo bldpharm.comannulen-6-ol and determining the enantiomeric purity of a sample. By passing a solution of the racemic mixture through a chiral column, the two enantiomers will interact differently with the stationary phase, leading to different retention times. The ratio of the peak areas in the resulting chromatogram corresponds to the ratio of the enantiomers, allowing for the calculation of enantiomeric excess (ee). This technique is crucial for the analysis of asymmetrically synthesized or resolved materials.
Conformational Analysis of the Benzobldpharm.comannulene Core
The seven-membered ring of the benzo bldpharm.comannulene core is flexible and can adopt several low-energy conformations, such as chair, boat, and twist-boat forms. The specific conformation adopted by 5-Amino-6,7,8,9-tetrahydro-5H-benzo bldpharm.comannulen-6-ol is influenced by the steric and electronic effects of the amino and hydroxyl substituents. Computational modeling, in conjunction with NMR data (particularly nuclear Overhauser effect, NOE, studies), can be used to determine the most stable conformation in solution. The conformational preferences are important as they can influence the biological activity and physical properties of the molecule. For instance, the orientation of the amino and hydroxyl groups (axial vs. equatorial) will differ between various conformations, which can significantly impact intermolecular interactions.
Reactivity Profiles and Mechanistic Studies of 5 Amino 6,7,8,9 Tetrahydro 5h Benzo 1 Annulen 6 Ol
Nucleophilic and Electrophilic Reactivity of the Amino and Hydroxyl Groups
The presence of both an amino (-NH2) and a hydroxyl (-OH) group confers bifunctional reactivity upon 5-Amino-6,7,8,9-tetrahydro-5H-benzo westlake.edu.cnannulen-6-ol, allowing it to act as both a nucleophile and, under certain conditions, an electrophile. alfa-chemistry.com These groups can react independently or concertedly, leading to a diverse range of chemical transformations.
The lone pairs of electrons on the nitrogen and oxygen atoms make these groups potent nucleophiles. The amino group, being generally more nucleophilic than the hydroxyl group, is expected to readily participate in reactions such as alkylation, acylation, and arylation. For instance, treatment with alkyl halides would likely yield the corresponding N-alkylated products. Similarly, reaction with acyl chlorides or anhydrides would produce N-acyl derivatives. The hydroxyl group can undergo analogous reactions, such as O-alkylation to form ethers and O-acylation to form esters, though typically requiring stronger conditions or specific catalysts.
The relative reactivity of the amino and hydroxyl groups can often be controlled by the choice of reaction conditions and protecting group strategies. For example, selective N-acylation can usually be achieved in the presence of a base at low temperatures, while O-acylation might require activation of the hydroxyl group or protection of the more reactive amino group.
Table 1: Predicted Nucleophilic Reactions of the Amino and Hydroxyl Groups
| Reaction Type | Reagent | Functional Group | Predicted Product |
| N-Alkylation | Alkyl Halide (R-X) | Amino | 5-(Alkylamino)-6,7,8,9-tetrahydro-5H-benzo westlake.edu.cnannulen-6-ol |
| N-Acylation | Acyl Chloride (RCOCl) | Amino | N-(6-hydroxy-6,7,8,9-tetrahydro-5H-benzo westlake.edu.cnannulen-5-yl)amide |
| O-Alkylation | Alkyl Halide (R-X) | Hydroxyl | 5-Amino-6-alkoxy-6,7,8,9-tetrahydro-5H-benzo westlake.edu.cnannulene |
| O-Acylation | Acyl Chloride (RCOCl) | Hydroxyl | 5-Amino-6,7,8,9-tetrahydro-5H-benzo westlake.edu.cnannulen-6-yl acetate |
Conversely, the amino and hydroxyl groups can be rendered electrophilic. For example, the hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, facilitating nucleophilic substitution reactions at the C6 position. The amino group can be transformed into a diazonium salt, which is a highly reactive species capable of undergoing a variety of substitution reactions.
Reactions Involving the Tetrahydrobenzannulene Scaffold
The tetrahydrobenzannulene scaffold, a seven-membered carbocyclic ring fused to a benzene (B151609) ring, provides a relatively flexible yet conformationally defined framework. Reactions involving this scaffold can include oxidation, reduction, and rearrangements.
Oxidation of the secondary alcohol at the C6 position would yield the corresponding ketone, 5-amino-6,7,8,9-tetrahydro-5H-benzo westlake.edu.cnannulen-6-one. A variety of oxidizing agents, such as pyridinium chlorochromate (PCC) or a Swern oxidation, could potentially be employed for this transformation. Further oxidation could lead to cleavage of the seven-membered ring under more forcing conditions.
The benzylic C5 and C9 positions of the tetrahydrobenzannulene ring are potentially susceptible to oxidation to introduce further functionality. The aromatic ring itself can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, although the directing effects of the fused cycloalkane ring would influence the regioselectivity of such transformations.
Dehydration of the alcohol at C6, likely under acidic conditions, could lead to the formation of an alkene within the seven-membered ring. The position of the double bond would be governed by Zaitsev's rule, favoring the more substituted alkene.
Investigation of Stereochemical Outcomes in Transformations of 5-Amino-6,7,8,9-tetrahydro-5H-benzowestlake.edu.cnannulen-6-ol
The compound 5-Amino-6,7,8,9-tetrahydro-5H-benzo westlake.edu.cnannulen-6-ol possesses two stereocenters at the C5 and C6 positions. This gives rise to the possibility of four stereoisomers: (5R,6R), (5S,6S), (5R,6S), and (5S,6R). The relative stereochemistry of the amino and hydroxyl groups (i.e., cis or trans) will significantly influence the molecule's three-dimensional shape and its reactivity.
Reactions at the C5 and C6 stereocenters can proceed with either retention or inversion of configuration, depending on the reaction mechanism. For example, an SN2 reaction at C6 after conversion of the hydroxyl group to a leaving group would proceed with inversion of stereochemistry. In contrast, reactions that proceed through a planar intermediate, such as the oxidation of the alcohol to a ketone, would result in the loss of stereochemical information at that center.
The stereochemical outcome of reactions can also be influenced by the neighboring group participation of the amino or hydroxyl group. For instance, the amino group could act as an internal nucleophile, leading to the formation of a cyclic intermediate that dictates the stereochemistry of a subsequent reaction. The synthesis of specific stereoisomers of this compound would likely require stereoselective synthetic methods, such as asymmetric synthesis or the use of chiral resolving agents. diva-portal.org
Table 2: Potential Stereochemical Outcomes of Key Reactions
| Reaction | Stereocenter(s) Involved | Potential Outcome |
| Oxidation of C6-OH to Ketone | C6 | Loss of stereochemistry at C6 |
| SN2 Substitution at C6 | C6 | Inversion of configuration |
| N-Acylation | C5 | Retention of configuration |
| Dehydration | C5, C6 | Formation of diastereomeric alkenes |
Computational and Theoretical Insights into Reaction Mechanisms
In the absence of extensive experimental data, computational and theoretical studies can provide valuable insights into the reaction mechanisms and reactivity of 5-Amino-6,7,8,9-tetrahydro-5H-benzo westlake.edu.cnannulen-6-ol. Density functional theory (DFT) calculations could be employed to model the ground state conformations of the different stereoisomers and to determine their relative stabilities.
Furthermore, computational modeling can be used to investigate the transition state structures and activation energies for various reactions. For example, calculations could predict the regioselectivity and stereoselectivity of nucleophilic attack on the amino or hydroxyl groups, or the preferred pathways for elimination and rearrangement reactions. Such studies could also elucidate the role of intramolecular hydrogen bonding between the amino and hydroxyl groups in influencing the compound's conformation and reactivity.
Molecular dynamics simulations could provide insights into the conformational flexibility of the seven-membered ring and how this flexibility impacts the accessibility of the reactive sites. These computational approaches can guide experimental design and help in the interpretation of observed reactivity patterns for this and related molecules. nih.gov
Biochemical and Pharmacological Investigations Non Clinical of 5 Amino 6,7,8,9 Tetrahydro 5h Benzo 1 Annulen 6 Ol
In Vitro Studies on Target Engagement and Ligand-Receptor Interactions
Detailed in vitro investigations into the direct interaction of 5-Amino-6,7,8,9-tetrahydro-5H-benzo nih.govannulen-6-ol or its analogs with the TrkA kinase are absent from the current scientific record.
Evaluation of TrkA Kinase Inhibition and Selectivity Profiling
There are no published studies that specifically assess the inhibitory activity of 5-Amino-6,7,8,9-tetrahydro-5H-benzo nih.govannulen-6-ol or its derivatives against TrkA kinase. Consequently, data on its potency (such as IC50 values) and its selectivity profile against other kinases, which are crucial for understanding its potential as a therapeutic agent, are not available.
Binding Affinity and Mechanistic Aspects of TrkA Kinase Interaction
In the absence of direct inhibition studies, there is also no information regarding the binding affinity (e.g., Kd values) or the specific molecular interactions between 5-Amino-6,7,8,9-tetrahydro-5H-benzo nih.govannulen-6-ol derivatives and the TrkA kinase active site. Mechanistic studies that would elucidate the mode of inhibition (e.g., competitive, non-competitive, or allosteric) have not been reported.
Structure-Activity Relationship (SAR) Studies of 5-Amino-6,7,8,9-tetrahydro-5H-benzonih.govannulen-6-ol Derivatives
A critical component of drug discovery involves the systematic modification of a lead compound to understand the relationship between its chemical structure and biological activity. However, for 5-Amino-6,7,8,9-tetrahydro-5H-benzo nih.govannulen-6-ol, no such structure-activity relationship (SAR) studies have been published. The scientific community has not yet explored how substitutions or modifications to the benzo nih.govannulene core, the amino group, or the hydroxyl group of this molecule would impact its potential biological activity, specifically as a TrkA kinase inhibitor.
Future Research Directions and Potential Applications in Chemical Science
Exploration of Novel Synthetic Pathways for 5-Amino-6,7,8,9-tetrahydro-5H-benzowestlake.edu.cnannulen-6-ol
Future research could focus on developing more efficient and stereoselective synthetic routes to 5-Amino-6,7,8,9-tetrahydro-5H-benzo westlake.edu.cnannulen-6-ol. Current approaches often start from the corresponding ketone, 6,7,8,9-tetrahydro-5H-benzo westlake.edu.cnannulen-5-one, also known as benzosuberone. benthamdirect.combldpharm.com
One potential avenue involves the asymmetric reduction of a protected amino ketone precursor. For instance, a key intermediate could be an α-amino ketone, which can then undergo stereoselective reduction to furnish the syn- or anti-amino alcohol. Modern catalytic systems, including those based on transition metals with chiral ligands, could be employed to achieve high levels of enantioselectivity and diastereoselectivity. nih.gov
Another promising strategy is the regioselective opening of an epoxide intermediate. A synthetic route could be designed starting from an alkene precursor, which is then epoxidized. Subsequent regioselective opening of the epoxide with an amine nucleophile would yield the desired amino alcohol. A study on related benzo westlake.edu.cnannulene systems demonstrated the successful regioselective reductive opening of an epoxyketone to yield either the 5-hydroxy or 6-hydroxy ketone, which were then converted to the corresponding amino alcohols via reductive amination. nih.gov This highlights the feasibility of controlling the position of the hydroxyl and amino groups.
Furthermore, the development of one-pot or tandem reaction sequences could streamline the synthesis. For example, a process that combines the introduction of the amino group and the stereoselective reduction of the ketone in a single synthetic operation would be highly desirable for improving efficiency.
A summary of potential synthetic strategies is presented in the table below.
| Synthetic Strategy | Key Intermediate | Potential Advantages |
| Asymmetric Reduction | α-Amino ketone | High stereocontrol, access to specific stereoisomers. |
| Epoxide Ring Opening | Epoxide of a benzocycloheptene | Regiocontrol over hydroxyl and amino group placement. |
| Reductive Amination | Hydroxy ketone | Utilizes readily available ketone precursors. nih.gov |
| Tandem Reactions | Various | Increased efficiency, reduced purification steps. |
Development of Advanced Derivatization Strategies
The presence of both an amino and a hydroxyl group in 5-Amino-6,7,8,9-tetrahydro-5H-benzo westlake.edu.cnannulen-6-ol offers multiple points for derivatization, allowing for the creation of diverse chemical libraries. Future research should explore advanced strategies to selectively modify these functional groups.
The primary amine can be a focal point for a variety of transformations. N-alkylation, N-acylation, and sulfonylation are common methods to introduce a wide range of substituents. For instance, coupling with various carboxylic acids or sulfonyl chlorides can lead to a library of amides and sulfonamides, respectively. orientjchem.org Reductive amination with different aldehydes and ketones can also be employed to generate secondary and tertiary amines.
The secondary hydroxyl group can be modified through esterification, etherification, or conversion to other functional groups. Protecting group strategies will be crucial to achieve selective derivatization of either the amine or the hydroxyl group when necessary. The relative reactivity of the two groups will also play a key role in designing selective derivatization protocols.
Moreover, the aromatic ring of the benzo westlake.edu.cnannulene scaffold provides another site for modification. Electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, could introduce additional functional groups, further expanding the chemical space accessible from this core structure.
Further Elucidation of Biochemical Mechanisms and Molecular Interactions
Given the broad biological activities of benzosuberone derivatives, a key area of future research will be to understand the biochemical mechanisms of action and molecular interactions of 5-Amino-6,7,8,9-tetrahydro-5H-benzo westlake.edu.cnannulen-6-ol and its derivatives.
One area of interest is their potential as modulators of enzyme activity or receptor binding. For example, derivatives of the benzo westlake.edu.cnannulene scaffold have been investigated as antagonists for the GluN2B subtype of the NMDA receptor. nih.gov In one study, the position of a hydroxyl group on the benzo westlake.edu.cnannulene ring was found to be crucial for binding affinity, with 5-hydroxy derivatives showing higher affinity than 6-hydroxy derivatives. nih.gov Molecular docking studies suggested that the benzylic hydroxyl group forms a key hydrogen bond with the protein backbone. nih.gov Similar studies on 5-Amino-6,7,8,9-tetrahydro-5H-benzo westlake.edu.cnannulen-6-ol could reveal its potential targets and the specific interactions that govern its biological activity.
Conformational analysis of the flexible seven-membered ring will also be important. The relative stereochemistry of the amino and hydroxyl groups will significantly influence the three-dimensional shape of the molecule, which in turn will affect its interaction with biological macromolecules. Computational modeling and spectroscopic techniques like NMR can be used to determine the preferred conformations of different stereoisomers.
Contributions to Medicinal Chemistry Scaffold Development
The 5-Amino-6,7,8,9-tetrahydro-5H-benzo westlake.edu.cnannulen-6-ol scaffold holds significant promise for the development of new medicinal chemistry scaffolds. The benzosuberone core is present in a number of natural products with interesting biological profiles. benthamdirect.comresearchgate.net The addition of the amino and hydroxyl groups in a specific stereochemical arrangement provides a 3D pharmacophore that can be exploited for designing new therapeutic agents.
The tetrahydro-5H-benzo westlake.edu.cnannulene framework has been identified as a valuable scaffold for developing selective estrogen receptor degraders (SERDs), which are a promising class of drugs for the treatment of cancer. nih.govacs.org By derivatizing the amino and hydroxyl groups of 5-Amino-6,7,8,9-tetrahydro-5H-benzo westlake.edu.cnannulen-6-ol, it may be possible to develop novel SERDs with improved properties.
Furthermore, the structural rigidity and conformational flexibility of the seven-membered ring can be fine-tuned through substitution, allowing for the optimization of binding to specific biological targets. The development of a diverse library of derivatives based on this scaffold could lead to the identification of new lead compounds for a variety of diseases. The versatility of the benzosuberone skeleton has been demonstrated in its use to create compounds with antibacterial, antifungal, and anti-inflammatory activities. researchgate.net
Role in Material Science or Other Chemical Disciplines
Based on the available scientific literature, there is currently no information to suggest a direct application or significant role of 5-Amino-6,7,8,9-tetrahydro-5H-benzo westlake.edu.cnannulen-6-ol in material science or other chemical disciplines outside of medicinal and synthetic chemistry. Its properties are primarily being explored in the context of biological activity.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-Amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-ol, and how can yield be improved?
- Methodological Answer : Begin with intermediates like 2-methylallyl carboxylates (e.g., 2-methylallyl 5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-6-carboxylate) and employ tert-butyldiphenylsilyl (TBDPS) protection for functional groups to stabilize reactive sites during synthesis. Optimize reaction conditions (e.g., solvent polarity, temperature, catalyst loading) to enhance yields. For example, using TBDPS-protected ethynyl groups improved yields by 77% in related annulene derivatives . Purification via column chromatography with gradient elution (hexane/ethyl acetate) is recommended.
Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structure?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the benzo[7]annulene backbone and amine/ol substituents.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (C₁₁H₁₅NO, MW: 177.243) and detect isotopic patterns .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays) .
Q. What safety precautions are critical when handling this compound in the laboratory?
- Methodological Answer : Follow SDS guidelines:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods to prevent inhalation of dust/particulates.
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation .
- Emergency Protocols : For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Q. How does the structural similarity of this compound to other annulene derivatives inform its reactivity?
- Methodological Answer : Compare with analogs like 2-Amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one (Similarity Index: 0.81). The amino-ol moiety increases polarity, making it more reactive in nucleophilic substitutions compared to ketone derivatives. Test reactivity using electrophiles (e.g., acyl chlorides) under Friedel-Crafts conditions .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore this compound’s biological potential?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., replace -NH₂ with -NO₂ or -CF₃) to assess electronic effects.
- Biological Assays : Screen analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR. Reference nitro-derivatives (e.g., 1-nitro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one) to correlate substituent effects with activity .
- Data Analysis : Use multivariate regression to identify key physicochemical properties (e.g., logP, H-bond donors) driving activity.
Q. What computational strategies predict this compound’s pharmacokinetic and toxicological profiles?
- Methodological Answer :
- ADMET Prediction : Use tools like SwissADME or ADMETLab to estimate bioavailability, CYP450 interactions, and blood-brain barrier permeability.
- Molecular Dynamics (MD) : Simulate binding to cytochrome P450 isoforms (e.g., CYP3A4) to predict metabolic pathways.
- Toxicity Prediction : Apply QSAR models (e.g., ProTox-II) to identify potential hepatotoxicity or mutagenicity .
Q. What mechanisms underlie the acute toxicity reported in SDS documents, and how can they be mitigated?
- Methodological Answer : Acute toxicity (GHS Category 4) may arise from amine group reactivity, leading to protein adduct formation. Mitigation strategies:
- Derivatization : Acetylate the -NH₂ group to reduce reactivity.
- Chelation Studies : Test metal-binding capacity (e.g., Fe³⁺, Cu²⁺) using UV-Vis titration to assess if metal complexes reduce toxicity .
Q. How can contradictions in spectroscopic data (e.g., NMR shifts) between batches be resolved?
- Methodological Answer :
- Batch Comparison : Analyze multiple batches via 2D NMR (COSY, HSQC) to confirm structural consistency.
- Impurity Profiling : Use LC-MS/MS to identify byproducts (e.g., oxidation products from the tetrahydro ring).
- Crystallography : Grow single crystals for X-ray diffraction to resolve ambiguous stereochemistry .
Q. What methodologies enable enantiomeric resolution of chiral derivatives of this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
